1-ethoxy-4-methoxy-2-nitrobenzene
Description
Properties
IUPAC Name |
1-ethoxy-4-methoxy-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-14-9-5-4-7(13-2)6-8(9)10(11)12/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGYSLMPUPBSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Nitrocatechol
4-Nitrocatechol (1,2-dihydroxy-4-nitrobenzene) serves as a versatile precursor. Nitration of catechol with HNO₃/H₂SO₄ at 0°C provides 60–65% yield, though purification requires careful pH control to avoid over-nitration.
Selective Ethoxylation
In a Cs₂CO₃/DMF system, 4-nitrocatechol reacts with ethyl p-toluenesulfonate (1.1 equiv, 70–80°C, 8 hours) to mono-ethylate the less sterically hindered hydroxyl group, producing 1-ethoxy-2-hydroxy-4-nitrobenzene (Eq. 4):
Methoxylation of Residual Hydroxyl
The remaining hydroxyl group undergoes methylation with methyl iodide (1.05 equiv, Cs₂CO₃, DMF, 12 hours, RT), achieving 88% yield (Eq. 5):
Challenges :
Direct Nitration of 1-Ethoxy-4-Methoxybenzene
Synthesis of 1-Ethoxy-4-Methoxybenzene
Ethylation of 4-methoxyphenol with ethyl bromide (K₂CO₃, acetone, reflux, 24 hours) provides the precursor in 92% yield (Eq. 6):
Regioselective Nitration
Nitration with HNO₃ (90%)/H₂SO₄ (10%) at 0°C directs the nitro group predominantly to position 2 (75% yield), with minor amounts of position 6 isomer (15%) (Eq. 7):
Optimization Notes :
Comparative Analysis of Synthetic Routes
Physicochemical Properties and Characterization
Data from CAS 7244-73-7 (structural analog) and experimental reports:
Chemical Reactions Analysis
Types of Reactions
1-ethoxy-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-ethoxy-4-methoxy-2-nitrobenzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-ethoxy-4-methoxy-2-nitrobenzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways, leading to changes in cellular functions. Detailed studies on its mechanism of action often involve techniques like molecular docking, enzyme assays, and cellular imaging.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Halogen vs. Alkoxy Substituents : Halogenated derivatives (e.g., 1-Iodo, 1-Fluoro) exhibit higher molecular weights and altered electronic profiles compared to alkoxy-substituted analogs. For instance, the iodine atom in 1-Iodo-4-methoxy-2-nitrobenzene contributes to a larger crystal lattice (orthorhombic system, a = 11.280 Å, b = 20.430 Å) , whereas ethoxy/methoxy groups enhance solubility in polar solvents .
- Positional Effects : The nitro group’s position significantly impacts reactivity. In 4-Bromo-2-ethoxy-1-nitrobenzene, the nitro group at position 1 increases electrophilicity at the para position, facilitating nucleophilic substitution reactions .
Functional Group Comparisons
Nitrovinyl vs. Nitro Groups
- 1-Methoxy-4-(2-nitrovinyl)benzene (): Replacing the nitro group with a nitrovinyl moiety introduces conjugation across the ethenyl bridge, enhancing UV absorption properties. This compound (CAS 3179-10-0) is used in photochemical studies due to its extended π-system .
- 1-Ethoxy-4-methoxy-2-nitrobenzene : The nitro group at position 2 directs electrophilic substitution to position 5, whereas nitrovinyl analogs undergo addition reactions at the double bond .
Q & A
Q. What are the common synthetic routes for 1-ethoxy-4-methoxy-2-nitrobenzene, and how do reaction conditions influence product purity?
The synthesis typically involves sequential functionalization of a benzene ring. A standard approach includes:
- Step 1 : Williamson ether synthesis to introduce ethoxy and methoxy groups. For example, reacting 1,4-dihydroxybenzene with ethyl and methyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Controlled nitration using HNO₃/H₂SO₄ at low temperatures (0–5°C) to minimize over-nitration or isomer formation .
Q. Key factors affecting purity :
- Temperature control during nitration to avoid di-nitration byproducts.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Major Byproducts | Reference |
|---|---|---|---|
| Direct nitration of 1-ethoxy-4-methoxybenzene | 65–72 | 1,3-dinitro isomer | |
| Sequential alkylation-nitration | 58–65 | Unreacted dihydroxybenzene |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR :
- ¹H NMR : Distinct signals for ethoxy (δ 1.3–1.5 ppm, triplet) and methoxy (δ 3.8–4.0 ppm, singlet) groups. Aromatic protons show splitting patterns due to nitro group deshielding .
- ¹³C NMR : Confirm substituent positions via carbonyl (C-NO₂) and ether (C-O) signals .
- X-ray crystallography : Resolves molecular geometry and confirms nitro group orientation (e.g., torsion angles between substituents) .
- Mass spectrometry (HRMS) : Validates molecular weight (C₉H₁₁NO₄, [M+H]⁺ = 198.0764) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields for the nitration step?
Discrepancies often arise from:
- Variable nitration conditions : Higher temperatures (>10°C) promote di-nitration, reducing yields .
- Starting material purity : Trace moisture or residual solvents (e.g., DMF) may deactivate nitrating agents.
Q. Methodological recommendations :
Q. What strategies mitigate competing reactions during functionalization of this compound?
The nitro group strongly directs electrophilic substitution, but competing reactions include:
- Nucleophilic aromatic substitution (NAS) : Occurs under harsh alkaline conditions, leading to methoxy/ethoxy group displacement.
- Reduction of nitro group : Unintended reduction to amine in reductive coupling reactions (e.g., catalytic hydrogenation).
Q. Mitigation approaches :
- Use protecting groups (e.g., acetyl for amines) during subsequent reactions.
- Optimize solvent polarity (e.g., DMSO for NAS, THF for inert conditions) .
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
The nitro group is a strong electron-withdrawing group (EWG), which:
- Deactivates the ring toward electrophilic substitution but activates it toward nucleophilic attack.
- Enhances stability in radical reactions (e.g., Suzuki-Miyaura coupling with Pd catalysts) by stabilizing transition states .
Table 2 : Reactivity in Common Reactions
| Reaction Type | Conditions | Major Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives |
| Reduction (H₂/Pd-C) | Ethanol, RT | 1-Ethoxy-4-methoxy-2-aminobenzene |
Q. What computational methods are employed to predict the stability and regioselectivity of derivatives?
- DFT calculations : Model charge distribution to predict sites for electrophilic/nucleophilic attack. For example, nitro group meta-directing effects are confirmed via Mulliken charge analysis .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMSO vs. THF) .
Q. How can researchers address conflicting data on the compound’s stability under acidic or basic conditions?
Conflicting reports may arise from:
- pH-dependent decomposition : Hydrolysis of ether linkages occurs in strong acids (pH < 2) or bases (pH > 12).
- Analytical method limitations : HPLC vs. GC-MS may detect different degradation products.
Q. Experimental design :
- Conduct accelerated stability studies (40°C, 75% RH) with pH buffers (pH 1–13). Monitor via LC-MS to identify degradation pathways .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Though the compound is not chiral, scaling introduces challenges like:
Q. How does the compound’s reactivity compare to analogs like 1-ethoxy-4-nitrobenzene or 1-methoxy-2-nitrobenzene?
- Electron-donating vs. withdrawing effects : Methoxy groups (EDG) slightly counteract nitro group (EWG) deactivation, enhancing reactivity in electrophilic substitutions compared to non-methoxy analogs .
- Steric effects : Ethoxy groups increase steric hindrance, reducing reaction rates in crowded transition states.
Q. What advanced applications exist in materials science or medicinal chemistry?
- Pharmaceutical intermediates : Serves as a precursor for antimalarial or anticancer agents via Huisgen cycloaddition .
- Polymer synthesis : Nitro groups enable photo-crosslinking in functional polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
